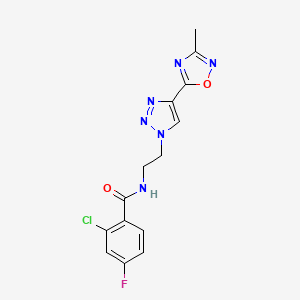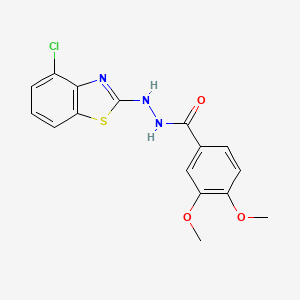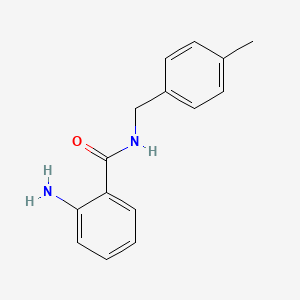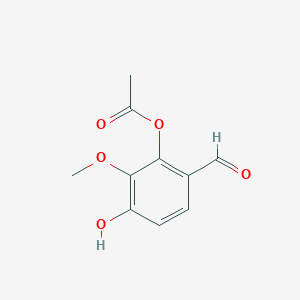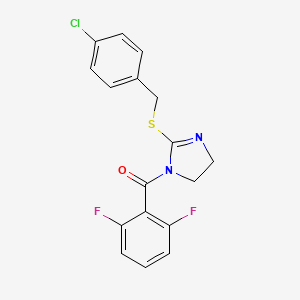
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone is a useful research compound. Its molecular formula is C17H13ClF2N2OS and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Recent studies have focused on the synthesis and structural characterization of compounds related to "(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone." These compounds, including thiazole, thiophene, and imidazole derivatives, have been synthesized and analyzed using various spectroscopic methods to determine their structure and potential functional applications. One study described the synthesis and antioxidant activity of thiazole analogues, showcasing their potential as potent antioxidant agents due to the presence of selenourea functionality and halogen groups (Reddy et al., 2015).
Antioxidant Activity
The antioxidant properties of certain synthesized compounds have been evaluated, indicating their potential as new classes of potent antioxidant agents. Compounds containing selenourea functionality, in particular, exhibited significant activity compared to standard antioxidants. This suggests a promising area of research for developing new antioxidant agents (Reddy et al., 2015).
Corrosion Inhibition
Another area of application for these compounds is corrosion inhibition. Studies have explored the use of benzimidazole derivatives as corrosion inhibitors for mild steel in acidic mediums. These inhibitors have shown high efficiency, with one compound achieving a 98.9% inhibition efficiency at a concentration of 10^-3 M. Theoretical studies, including density functional theory (DFT) calculations, have supported these findings, suggesting a strong correlation between molecular structures and inhibition efficiency (Fergachi et al., 2018).
Antimicrobial Activity
Synthesized compounds have also been investigated for their antimicrobial activities. Molecular docking studies have been conducted to understand the interactions between these compounds and bacterial proteins, aiming to develop new antimicrobial agents. Some compounds displayed significant activity against various bacterial and fungal strains, indicating their potential as broad-spectrum antibiotics (Chandra et al., 2020).
Propiedades
IUPAC Name |
[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOGUFBZWGPKJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-difluorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2852414.png)
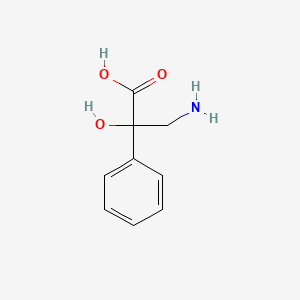
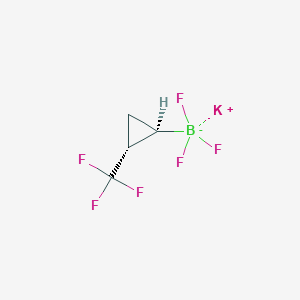
![1-[2-(Hydroxymethyl)-2-methyl-3H-1,4-benzoxazin-4-yl]prop-2-en-1-one](/img/structure/B2852417.png)
![2-(3-Oxo-3-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)propyl)isoindoline-1,3-dione](/img/structure/B2852419.png)
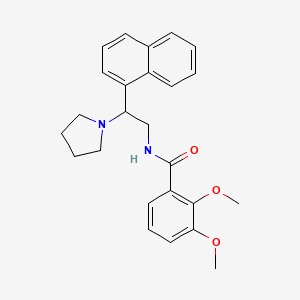
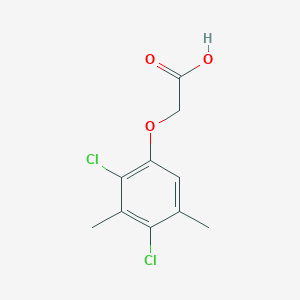
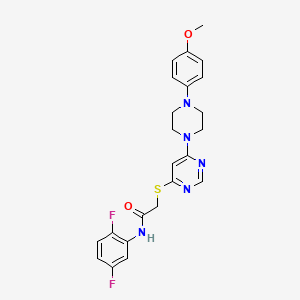
![N-[3-(difluoromethoxy)phenyl]-6-methoxyquinoline-4-carboxamide](/img/structure/B2852429.png)
![2-ethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2852430.png)
